Afatinib-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

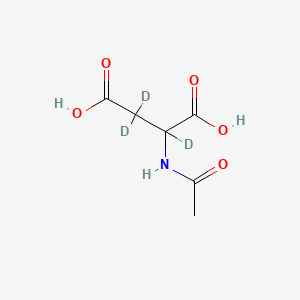

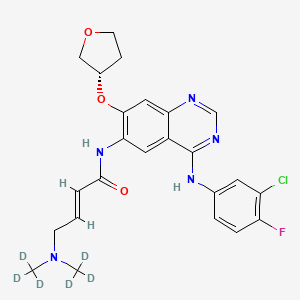

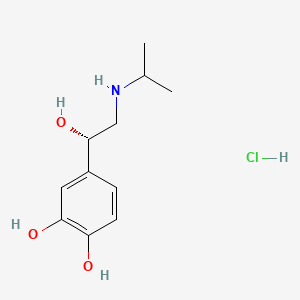

Afatinib-d6 est une forme deutérée de l’afatinib, un inhibiteur irréversible de la famille des tyrosine kinases ErbB. Il est principalement utilisé dans le traitement du cancer du poumon non à petites cellules (CPNPC) présentant des mutations spécifiques du récepteur du facteur de croissance épidermique (EGFR). La version deutérée, this compound, est utilisée dans les études pharmacocinétiques pour comprendre le comportement du médicament dans l’organisme.

Applications De Recherche Scientifique

Afatinib-d6 has several scientific research applications, including:

Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.

Biology: Used to investigate the biological effects of deuterated compounds.

Medicine: Used in pharmacokinetic studies to understand the drug’s behavior in the body and improve drug design.

Industry: Used in the development of new pharmaceuticals and the optimization of production processes

Mécanisme D'action

Afatinib-d6 exerce ses effets en se liant de manière covalente aux domaines kinases de l’EGFR, de l’HER2 et de l’HER4, ce qui entraîne une inhibition irréversible de l’autophosphorylation de la tyrosine kinase. Cette inhibition bloque les voies de signalisation impliquées dans la croissance et la prolifération cellulaires, ce qui conduit à la suppression de la croissance tumorale .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Analyse Biochimique

Biochemical Properties

Afatinib-d6 interacts with several enzymes, proteins, and other biomolecules. It covalently binds to the kinase domains of EGFR, HER2, and HER4 . This binding results in irreversible inhibition of tyrosine kinase autophosphorylation , a critical step in the activation of these receptors and subsequent downstream signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses CD8+ T lymphocyte proliferation and reduces cell viability in multiple established cell lines . This compound also activates apoptosis and cell cycle arrest in these cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It covalently binds to the kinase domains of EGFR, HER2, and HER4 , leading to irreversible inhibition of tyrosine kinase autophosphorylation . This binding interaction inhibits the activation of these receptors and disrupts downstream signaling pathways.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that early this compound treatment inhibits CD8+ T lymphocyte proliferation, but their proliferation unexpectedly rebounds following long-term treatment . This suggests a transient immunomodulatory effect of this compound on CD8+ T lymphocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, 30 mg this compound could be safely administered as an add-on to 80% of standard dose gemcitabine/cisplatin

Metabolic Pathways

This compound is involved in several metabolic pathways. Its metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . Apart from the parent drug this compound, the major circulation species in human plasma are the covalently bound adducts to plasma protein .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is well absorbed, with maximum plasma concentration attained at 2–5 h . Concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Afatinib-d6 est synthétisé par un processus en plusieurs étapes impliquant plusieurs réactions clés. La synthèse commence par l’acide 4-fluoro-2-aminobenzoïque, qui subit une cyclisation, une nitration, une substitution, une réduction, une condensation et une salification . Le processus implique l’utilisation de divers réactifs et catalyseurs pour obtenir le produit souhaité avec un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle d’this compound implique l’optimisation de la voie de synthèse pour assurer la possibilité de mise à l’échelle et la rentabilité. Le processus comprend une sélection minutieuse des matières premières, des conditions de réaction et des méthodes de purification pour obtenir un produit de haute qualité adapté à un usage pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

Afatinib-d6 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions d’this compound comprennent :

Diméthyl acétal de N,N-diméthylformamide : Utilisé dans les réactions de condensation.

Acétate d’ammonium et acétonitrile : Utilisés dans les processus de purification.

Principaux produits formés

Les principaux produits formés à partir des réactions d’this compound comprennent divers intermédiaires et le composé deutéré final, qui est utilisé pour les études pharmacocinétiques .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé dans l’étude des mécanismes de réaction et le développement de nouvelles méthodes de synthèse.

Biologie : Utilisé pour étudier les effets biologiques des composés deutérés.

Médecine : Utilisé dans les études pharmacocinétiques pour comprendre le comportement du médicament dans l’organisme et améliorer la conception des médicaments.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et l’optimisation des processus de production

Comparaison Avec Des Composés Similaires

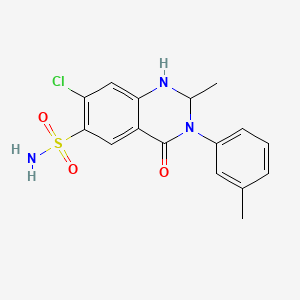

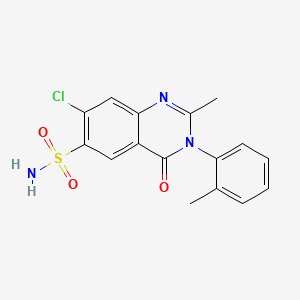

Afatinib-d6 est comparé à d’autres composés similaires tels que :

Osimertinib : Un autre inhibiteur de l’EGFR utilisé dans le traitement du CPNPC.

Gefitinib et Erlotinib : Inhibiteurs de l’EGFR de première génération.

Les composés similaires comprennent :

- Osimertinib

- Gefitinib

- Erlotinib

This compound est unique en raison de sa liaison irréversible à plusieurs membres de la famille ErbB et de son utilisation dans les études pharmacocinétiques pour améliorer la conception et l’efficacité des médicaments .

Propriétés

IUPAC Name |

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-VCXSEIMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why was Afatinib-d6 used in this study focusing on Lorlatinib?

A: this compound was used as an internal standard (IS) in this study []. Internal standards are crucial in analytical chemistry, especially in quantitative analysis using techniques like LC-MS/MS.

Q2: How does this compound function as an internal standard in this context?

A: A known amount of this compound was added to the mouse serum and tissue samples before processing []. Because it's chemically similar to Lorlatinib but distinguishable by mass spectrometry, this compound's signal serves as a reference point. By comparing the signal of Lorlatinib to that of this compound, researchers can accurately determine the concentration of Lorlatinib in the samples while minimizing the impact of potential variations during sample preparation and analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/no-structure.png)

![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)

![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)